BenchChemオンラインストアへようこそ!

9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Medicinal chemistry Spirocyclic sulfonamides Structure-property relationships

9-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane (CAS 1428351-34-1) is a conformationally constrained spirocyclic sulfonamide featuring a unique 1-methylimidazol-4-yl sulfonyl pharmacophore. This architecture distinguishes it from aryl sulfonyl analogs and is critical for sigma-1 receptor SAR studies. NOTE: This compound has been erroneously conflated with SPI-1005 (ebselen) in some databases; always verify CAS-to-structure identity using InChIKey URBKTNFRFBDKKB-UHFFFAOYSA-N before procurement. High-purity options support CNS receptor pharmacology, PET tracer development, and scaffold-switching studies compared to 1-oxa analogs.

Molecular Formula C12H19N3O4S
Molecular Weight 301.36
CAS No. 1428351-34-1
Cat. No. B2371161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
CAS1428351-34-1
Molecular FormulaC12H19N3O4S
Molecular Weight301.36
Structural Identifiers
SMILESCN1C=C(N=C1)S(=O)(=O)N2CCC3(CC2)OCCCO3
InChIInChI=1S/C12H19N3O4S/c1-14-9-11(13-10-14)20(16,17)15-5-3-12(4-6-15)18-7-2-8-19-12/h9-10H,2-8H2,1H3
InChIKeyURBKTNFRFBDKKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane (CAS 1428351-34-1): Compound Identity and Procurement-Relevant Context


9-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane (CAS 1428351-34-1) is a spirocyclic sulfonamide with molecular formula C12H19N3O4S and molecular weight 301.36 g/mol . The compound features a 1,5-dioxa-9-azaspiro[5.5]undecane core—a conformationally constrained spiro scaffold containing both oxygen and nitrogen heteroatoms—functionalized at the 9-position with a 1-methyl-1H-imidazol-4-yl sulfonyl group [1]. This structural architecture places it within a broader class of spirocyclic sulfonamides that have been explored as selective sigma-1 (σ1) receptor ligands, soluble epoxide hydrolase (sEH) inhibitors, and antituberculosis agents targeting MmpL3 [1][2]. The compound is commercially available from multiple vendors at purities ranging from 95% to 98% .

Why 1,5-Dioxa-9-azaspiro[5.5]undecane Derivatives Cannot Be Interchanged: The Critical Role of the N-9 Sulfonyl Substituent


Compounds sharing the 1,5-dioxa-9-azaspiro[5.5]undecane scaffold cannot be treated as interchangeable because the substituent at the 9-position nitrogen atom fundamentally governs both molecular recognition and physicochemical properties [1]. In the sigma-1 receptor ligand series reported by Tian et al. (2020), even subtle changes to the N-substituent produced Ki(σ1) values spanning a >25-fold range (0.61–12.0 nM) across just seven derivatives, demonstrating that the spiro scaffold alone does not determine target affinity [1]. Furthermore, the 1-methylimidazol-4-yl sulfonyl group imparts distinct hydrogen bond acceptor/donor capacity and electronic character compared to the aryl sulfonyl (e.g., 2,5-dichlorobenzenesulfonyl), benzoyl, or thiophene carbonyl substituents found in closely related procurement-available analogs [2]. An additional procurement-critical issue is that this compound (CAS 1428351-34-1) has been erroneously conflated with SPI-1005 (ebselen, CAS 60940-34-3, C13H9NOSe) in certain vendor databases—a chemically unrelated organoselenium molecule with entirely different biological targets . Researchers and procurement officers must verify CAS-to-structure identity to avoid sourcing the incorrect material.

Quantitative Differentiation Evidence: 9-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane vs. Closest Analogs


Structural Differentiation: 1-Methylimidazol-4-yl Sulfonyl vs. 2,5-Dichlorobenzenesulfonyl Substituent Comparison

The target compound bears a 1-methylimidazol-4-yl sulfonyl N-9 substituent (MW contribution ~157 Da from the sulfonyl-imidazole fragment), whereas its closest procurement-available structural analog, 9-(2,5-dichlorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane (CAS 1022851-93-9, C14H17Cl2NO4S, MW 366.26), carries a 2,5-dichlorophenyl sulfonyl group [1]. The imidazole sulfonyl substituent introduces two aromatic nitrogen atoms capable of serving as hydrogen bond acceptors and a distinct dipole moment compared to the electron-withdrawing, lipophilic dichlorophenyl group [2]. The parent 1,5-dioxa-9-azaspiro[5.5]undecane scaffold (CAS 180-94-9, C8H15NO2, MW 157.21) carries no N-9 substituent and exhibits a computed XLogP3-AA of 0.1 [2]. While experimentally determined LogP values are not available for the target compound, the addition of the 1-methylimidazol-4-yl sulfonyl group is expected to substantially increase both molecular weight and hydrogen bond acceptor count relative to the parent scaffold, producing a meaningfully different physicochemical profile for partitioning, solubility, and target engagement [2].

Medicinal chemistry Spirocyclic sulfonamides Structure-property relationships

Sigma-1 Receptor Affinity: Class-Level Inference from the 1,5-Dioxa-9-azaspiro[5.5]undecane Scaffold

The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold has been validated as a competent core for nanomolar-affinity σ1 receptor ligands. Tian et al. (2020) reported that a series of 1,5-dioxa-9-azaspiro[5.5]undecane derivatives exhibited σ1 receptor binding affinities of Ki(σ1) = 0.61–12.0 nM with moderate selectivity over σ2 receptors (Ki(σ2)/Ki(σ1) = 2–44) [1]. The best compound in that series, Compound 8, demonstrated the highest selectivity and was advanced to ¹⁸F-radiolabeling, achieving radiochemical purity >99% and molar activity of 94–121 GBq/μmol, with high initial brain uptake at 2 min in mice [1]. The target compound was NOT among the seven ligands directly tested in this study; therefore, its specific σ1 Ki value remains unmeasured [1]. However, the scaffold precedent establishes that 1,5-dioxa-9-azaspiro[5.5]undecane derivatives can achieve nanomolar σ1 affinity, and the imidazole sulfonyl substituent introduces additional hydrogen-bonding capacity that may modulate selectivity relative to the reported arylalkyl-substituted analogs [1].

Sigma-1 receptor Radioligand development CNS PET imaging

Commercial Purity Comparison: Vendor-Specified vs. Typical In-Class Purity Benchmarks

The target compound is available at a vendor-specified purity of 98% from Leyan (Product No. 2217062) and at 95% from multiple other suppliers including AKSci (Catalog No. 9052FR) . The closest structural analog, 9-(2,5-dichlorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane (CAS 1022851-93-9), is typically listed at 95% purity [1]. The parent scaffold 1,5-dioxa-9-azaspiro[5.5]undecane (CAS 180-94-9) is commercially available at approximately 98% purity (BOC Sciences) . No MDL number is registered for the target compound, which may limit automated inventory integration in some procurement systems .

Chemical procurement Quality specifications Research-grade purity

Data Integrity Alert: Erroneous Vendor Conflation with SPI-1005 (Ebselen)

A critical data quality issue has been identified: at least one chemical vendor database (EvitaChem) erroneously identifies 9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane (CAS 1428351-34-1, C12H19N3O4S, MW 301.36) as SPI-1005 . However, SPI-1005 is unequivocally ebselen (CAS 60940-34-3), an organoselenium compound (2-phenyl-1,2-benzoselenazol-3(2H)-one, C13H9NOSe, MW 274.18) that functions as a glutathione peroxidase mimetic and has been investigated in Phase 2/3 clinical trials for Meniere's disease, sensorineural hearing loss, and ototoxicity [1]. Ebselen is structurally and pharmacologically unrelated to the spirocyclic sulfonamide target compound. This misidentification propagates through aggregated databases and can mislead procurement decisions .

Chemical database accuracy CAS registry integrity Vendor data quality

Scaffold Divergence: 1,5-Dioxa-9-azaspiro[5.5]undecane vs. 1-Oxa-9-azaspiro[5.5]undecane in Biological Target Space

The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold (present in the target compound) differs from the more extensively studied 1-oxa-9-azaspiro[5.5]undecane scaffold by replacement of a methylene carbon with an oxygen atom in the spirocyclic ring. This scaffold divergence leads to distinct biological target profiles. The 1-oxa-9-azaspiro[5.5]undecane scaffold has been validated in soluble epoxide hydrolase (sEH) inhibition (most potent eutomer (+)-22: IC50 = 4.99 ± 0.18 nM) [1] and MmpL3 inhibition for antituberculosis activity [2]. The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold, by contrast, has been specifically explored for σ1 receptor targeting [3]. This divergence indicates that the position of the oxygen heteroatom within the spiro ring system influences which protein targets are preferentially engaged, making the 1,5-dioxa scaffold a distinct chemotype from the 1-oxa scaffold for biological screening [1][3].

Scaffold comparison Biological target selectivity Spirocycle design

Recommended Application Scenarios for 9-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane Based on Quantitative Evidence


Sigma-1 Receptor Ligand Screening and SAR Exploration

The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold has demonstrated nanomolar σ1 receptor affinity (Ki range 0.61–12.0 nM) across a series of derivatives, establishing this scaffold as a validated entry point for σ1 ligand development [1]. The target compound, bearing a 1-methylimidazol-4-yl sulfonyl substituent not previously tested in the published series, represents a novel chemotype for σ1 SAR expansion. Researchers pursuing σ1-targeted PET tracer development or CNS receptor pharmacology can use this compound as a starting point for affinity determination and selectivity profiling, with the understanding that direct Ki measurement is required as no binding data exist for this specific derivative [1].

Sulfonamide Pharmacophore Development with Spirocyclic Scaffolds

The combination of a spirocyclic 1,5-dioxa-9-azaspiro[5.5]undecane core with an N-sulfonyl imidazole substituent creates a unique pharmacophore featuring both the conformational constraint of the spiro system and the hydrogen-bonding capacity of the imidazole sulfonamide [1]. This structural motif is distinct from the aryl sulfonyl and carbonyl-substituted analogs available for procurement, and the 98% purity option from Leyan provides sufficient quality for initial SAR studies [1]. The absence of an MDL number should be considered when integrating into automated inventory systems .

Scaffold Comparison Studies: 1,5-Dioxa vs. 1-Oxa Spiro Systems

The divergent biological target profiles of the 1,5-dioxa-9-azaspiro[5.5]undecane scaffold (σ1 receptor) [1] and the 1-oxa-9-azaspiro[5.5]undecane scaffold (sEH, IC50 = 4.99 nM; MmpL3) [2][3] create an opportunity for systematic scaffold-switching studies. The target compound can serve as the 1,5-dioxa scaffold representative in panels comparing target engagement, selectivity, and pharmacokinetic properties against matched 1-oxa analogs, enabling data-driven selection of the optimal spiro core for a given biological target.

Procurement Verification and Chemical Database Curation

The documented erroneous conflation of this compound with SPI-1005 (ebselen, CAS 60940-34-3) in at least one vendor database underscores the need for CAS-to-structure verification during procurement [4]. Organizations maintaining internal compound registries or purchasing from aggregator platforms should implement explicit identity checks (InChIKey matching, molecular formula verification) before accepting this compound into screening collections. This compound also serves as a useful test case for database curation quality control workflows .

Quote Request

Request a Quote for 9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.